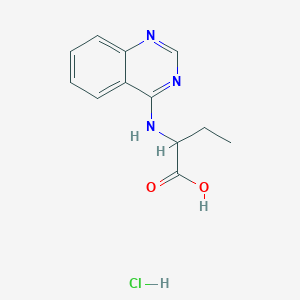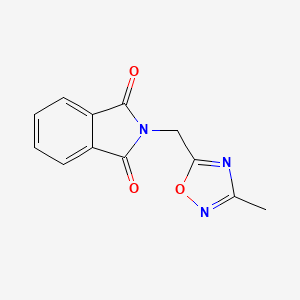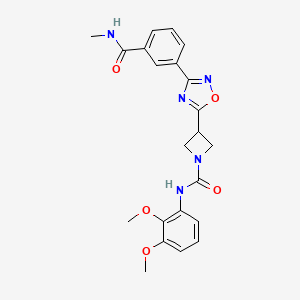![molecular formula C18H18F2N4OS B2481568 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1172505-26-8](/img/structure/B2481568.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H18F2N4OS and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
- Novel analogs of benzothiazolyl substituted pyrazol-5-ones were designed and synthesized, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for cytotoxic activity, indicating potential use in antimicrobial research without cytotoxic concerns. The studies involved detailed synthesis methods and structural confirmation through various spectral data, suggesting similar compounds could be synthesized for targeted studies in antimicrobial resistance (Palkar et al., 2017).
Cytotoxic Activity
- Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and showed potent cytotoxicity against various cancer cell lines, with some compounds showing curative effects in mouse tumor models. This research demonstrates the potential of such compounds in cancer therapy, highlighting the importance of structural modifications for enhancing biological activity (Deady et al., 2003).
Molecular Modeling and Anti-Tumor Agents
- A series of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives were synthesized and evaluated as anti-tumor agents. The study included molecular modeling to predict the efficacy of these compounds against various cancer cell lines, indicating the potential of cyclopropanecarboxamide derivatives in the development of new anti-cancer drugs (Nassar et al., 2015).
Synthesis of Heterocycles
- Research into the synthesis of 3-amino-4-fluoropyrazoles shows the interest in fluorinated pyrazoles as building blocks in medicinal chemistry. These compounds allow for further functionalization, indicating a pathway for the development of new pharmaceutical agents or research tools (Surmont et al., 2011).
Antimicrobial and Anticancer Activities
- A study on the synthesis and biological evaluation of novel heterocyclic compounds containing a sulfonamido moiety revealed high antibacterial activities. These findings point towards the use of such compounds in addressing antimicrobial resistance and exploring novel treatments for infectious diseases (Azab et al., 2013).
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4OS/c1-10-7-11(2)24(22-10)6-5-23(17(25)12-3-4-12)18-21-16-14(20)8-13(19)9-15(16)26-18/h7-9,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGBJJAPMNYACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dimethylphenyl)urea](/img/structure/B2481486.png)

![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2481489.png)
![6-[(2-Chlorobenzyl)oxy]-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481494.png)
![1-[4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2481496.png)



![5-((4-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481501.png)



![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2481506.png)
